10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide
Übersicht
Beschreibung
10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Enantioselectivity : A study by Deng et al. (2017) explored the highly enantioselective synthesis of 11-substituted 10,11-dihydrodibenzo[b,f][1,4]thiazepines, highlighting the use of proline as an organocatalyst. This process is efficient for synthesizing optically active derivatives, including those with a carbonyl functional group, offering high yields and enantioselectivities (Deng, Huang, Xu, Shi, & Wang, 2017).
Green Synthesis Methodology : Mahale et al. (2008) reported a green process for synthesizing 11-{4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}dibenzo[b,f][1,4]thiazepine. This process is noteworthy for its high conversion rate, absence of impurities, and use of water as the solvent, highlighting an environmentally friendly approach (Mahale, Kumar, Singh, Ramaswamy, & Waghmode, 2008).
Chemical Reactions and Compound Formation : Yale (1978) investigated the Pummerer Rearrangement with dibenzo[b,e][1,4]-thiazepine derivatives, leading to the formation of a novel tetracycle. This research contributes to understanding the chemical behavior of thiazepine derivatives under specific conditions (Yale, 1978).
Novel Synthetic Strategies : Saha, Wadhwa, and Sharma (2015) developed a two-step synthetic protocol for a new class of dihydrodibenzo[b,f][1,4]thiazepine-11-carboxamides, employing copper-mediated conditions and Ugi–Joullie reactions. This research provides a pathway for synthesizing unexplored dibenzo[b,f][1,4]thiazepine carboxamides (Saha, Wadhwa, & Sharma, 2015).
Pharmacokinetics in Epilepsy Treatment : Marchi et al. (2005) conducted a pilot study on the brain-to-plasma partition of a related compound, 10,11-dihydro-10-hydroxy-5H-dibenzo[b,f]azepine-5-carboxamide, in epilepsy patients. This study provides insights into the drug's metabolism and its potential as an epilepsy treatment (Marchi et al., 2005).
Radioactive Labeling for Research : Saadatjoo et al. (2016) synthesized a carbon-14 labeled analog of a similar compound for research purposes, demonstrating the utility of radioactive labeling in studying the pharmacokinetics and metabolic pathways of these compounds (Saadatjoo, Javaheri, Saemian, & Amini, 2016).
Eigenschaften
IUPAC Name |
5-ethyl-N'-hydroxy-6-oxobenzo[b][1,4]benzothiazepine-3-carboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-2-19-12-9-10(15(17)18-21)7-8-14(12)22-13-6-4-3-5-11(13)16(19)20/h3-9,21H,2H2,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLHNSCCZGRVRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(=NO)N)SC3=CC=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=CC(=C2)/C(=N/O)/N)SC3=CC=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.